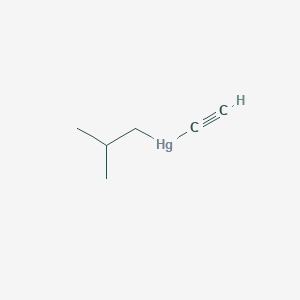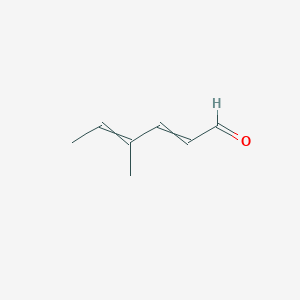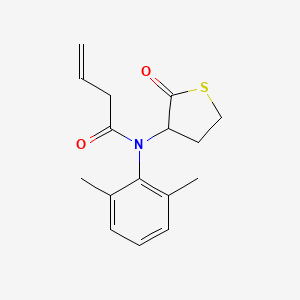
Ethynyl(2-methylpropyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethynyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of an ethynyl group attached to a 2-methylpropyl group, bonded to a mercury atom. Organomercury compounds are known for their diverse applications and significant biological activity, but they also pose environmental and health risks due to their toxicity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethynyl(2-methylpropyl)mercury typically involves the reaction of ethynyl-substituted molecules with mercury salts. One common method is the reaction of ethynyl-substituted organic molecules with mercury(II) acetate in an organic solvent like acetonitrile . The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the organomercury compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Ethynyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives .
科学研究应用
Ethynyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of ethynyl(2-methylpropyl)mercury involves its interaction with cellular components, leading to various biological effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures . The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
相似化合物的比较
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative but also poses health risks.
Phenylmercury: Utilized in industrial applications but highly toxic.
Uniqueness: Its structure allows for unique interactions with biological molecules, distinguishing it from other organomercury compounds .
属性
CAS 编号 |
78226-10-5 |
|---|---|
分子式 |
C6H10Hg |
分子量 |
282.74 g/mol |
IUPAC 名称 |
ethynyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H; |
InChI 键 |
PAXKNBSSGFOUGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Hg]C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)
![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)

![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)




![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)


